1,2-Dinonylcyclopentane
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Overview
Description
1,2-Dinonylcyclopentane is a cycloalkane derivative characterized by a cyclopentane ring substituted with two nonyl groups at the 1 and 2 positions. Cycloalkanes are a class of hydrocarbons that contain carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dinonylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with nonyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of cyclopentadiene derivatives followed by alkylation with nonyl halides. This method ensures high yields and purity of the final product. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dinonylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
1,2-Dinonylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying cycloalkane reactions.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dinonylcyclopentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of lipid membranes and other hydrophobic environments in biological systems. The compound’s nonyl groups provide additional hydrophobicity, enhancing its ability to interact with lipid bilayers and other hydrophobic surfaces .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with no substituents.
1,2-Dibromocyclopentane: A cyclopentane derivative with bromine atoms at the 1 and 2 positions.
Cyclohexane: A six-membered ring cycloalkane with similar stability and chemical properties
Uniqueness
1,2-Dinonylcyclopentane is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring enhanced hydrophobicity and stability .
Properties
CAS No. |
90052-35-0 |
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Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1,2-di(nonyl)cyclopentane |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-18-22-20-17-21-23(22)19-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
CTPCQOPSDXWLML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC1CCCCCCCCC |
Origin of Product |
United States |
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